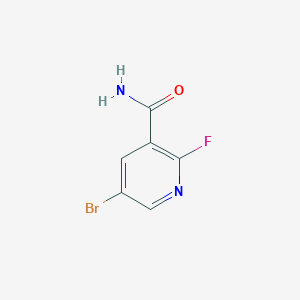

5-Bromo-2-fluoronicotinamide

Übersicht

Beschreibung

5-Bromo-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4BrFN2O . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound or similar compounds has been reported in various studies. For instance, a study reported the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . Another study reported the synthesis of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 219.01 g/mol . The compound is stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

DNA Research and Cellular Proliferation

5-Bromo-2-fluoronicotinamide, similar to 5-Bromodeoxyuridine (BrdU), has implications in DNA research. BrdU is known for its ability to investigate DNA replication in eukaryotic cells and affects cellular differentiation in specialized cells (Hill, Augenlicht & Baserga, 1973). This suggests that this compound could be used in similar contexts, potentially offering insights into cellular proliferation and differentiation mechanisms.

Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, this compound plays a role in the synthesis of complex compounds. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, a derivative, has been synthesized and used in Suzuki reactions to create various 2-fluoropyridines and 2-pyridones (Sutherland & Gallagher, 2003). This showcases the versatility of this compound in synthesizing novel organic compounds.

Antineoplastic Drug Mechanisms

Research on 5-Fluorouracil, a related compound, reveals its extensive use in cancer treatment and highlights the importance of understanding the mechanisms of action of such fluorinated compounds (Longley, Harkin & Johnston, 2003). Given the structural similarities, this compound may also contribute to our understanding of antineoplastic drug mechanisms.

Pharmacological Studies

Studies involving related fluorinated compounds, such as 5-Fluorouracil, have been crucial in pharmacological research, particularly in understanding drug metabolism and therapeutic efficacy (Pinedo & Peters, 1988). This indicates potential pharmacological applications for this compound in similar research contexts.

Diagnostic Imaging in Cancer

Research on positron emission tomography (PET) imaging probes, such as N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, demonstrates the role of fluorinated compounds in developing diagnostic tools for cancer (Pyo et al., 2020). This compound, with its fluorine component, could be significant in the development of similar diagnostic imaging agents.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-fluoronicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function and leading to changes in the cellular processes it is involved in .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Eigenschaften

IUPAC Name |

5-bromo-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWHLYWTVHLOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

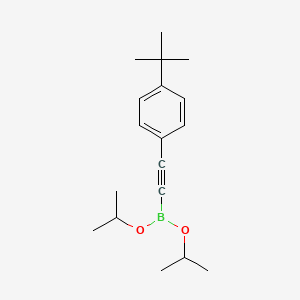

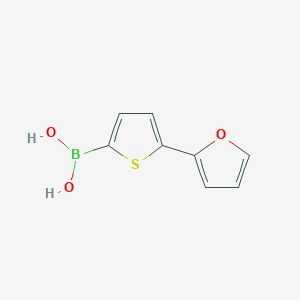

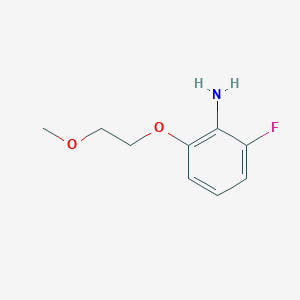

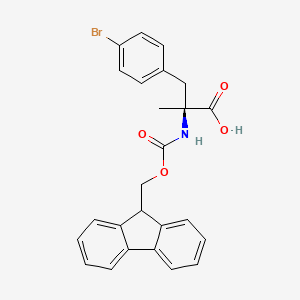

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

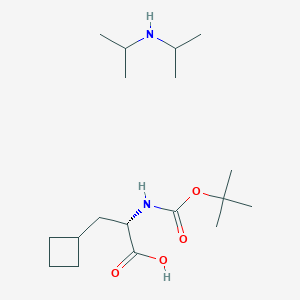

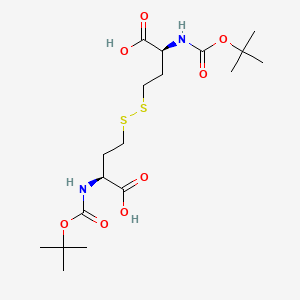

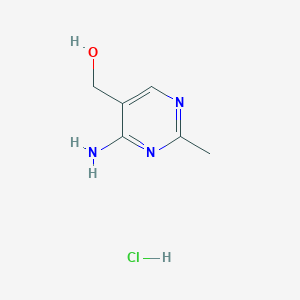

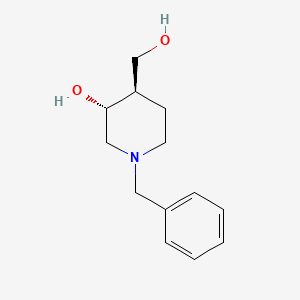

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)